molecular formula C27H23FN4O2 B2821759 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide CAS No. 931929-41-8

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2821759
CAS No.: 931929-41-8
M. Wt: 454.505
InChI Key: LOIGUVGYXUJSBC-UHFFFAOYSA-N
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Description

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a benzyl group, a fluoro substituent, and a pyrazoloquinoline core

Scientific Research Applications

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe in biological studies to investigate its interactions with various biomolecules and its effects on biological systems.

    Industrial Applications: It may find applications in the synthesis of other complex organic molecules and as a building block in the development of new chemical entities.

Preparation Methods

The synthesis of 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline ring system.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl halides and suitable bases.

    Acylation: The final step involves the acylation of the intermediate with 3,4-dimethylphenylacetyl chloride to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide include other pyrazoloquinoline derivatives. These compounds share the pyrazoloquinoline core but differ in their substituents, which can significantly impact their chemical and biological properties. Some similar compounds include:

  • 2-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide
  • 2-(5-benzyl-8-chloro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide
  • 2-(5-benzyl-8-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-8-10-21(12-18(17)2)29-25(33)16-32-27(34)23-15-31(14-19-6-4-3-5-7-19)24-11-9-20(28)13-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIGUVGYXUJSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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